molecular formula C19H21FN6O2S B2820177 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034229-96-2

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2820177
CAS RN: 2034229-96-2
M. Wt: 416.48
InChI Key: QZLQVTDGUVQTQH-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN6O2S and its molecular weight is 416.48. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis and biological evaluation of sulfonamide derivatives, including compounds similar to the one , have shown promising antimicrobial properties. These derivatives have been synthesized using benzenesulfonamide nucleus hybridized with various substituted hetero-bicyclic ring systems. Some compounds demonstrated dual antibacterial and antifungal potency, indicating their potential as new antimicrobials with further development and optimization for potency and safety (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Corrosion Inhibition

Research into the adsorption and corrosion inhibition properties of piperidine derivatives, including the specified compound, on the corrosion of iron was conducted using quantum chemical calculations and molecular dynamics simulations. These studies have shown that such derivatives can effectively inhibit corrosion, offering insights into their potential industrial applications (Kaya et al., 2016).

Anticancer Activity

A series of celecoxib derivatives, which are structurally related to the specified compound, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, indicating their potential as therapeutic agents (Küçükgüzel et al., 2013).

Herbicidal Activity

Research into N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, including derivatives structurally similar to the specified compound, has revealed interesting herbicidal activity. These compounds mainly exhibit post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids, a critical pathway for plant growth (Eussen, Thus, Wellinga, & Stork, 1990).

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c20-16-13-21-19(22-14-16)25-10-6-15(7-11-25)12-24-29(27,28)18-4-2-17(3-5-18)26-9-1-8-23-26/h1-5,8-9,13-15,24H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLQVTDGUVQTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

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